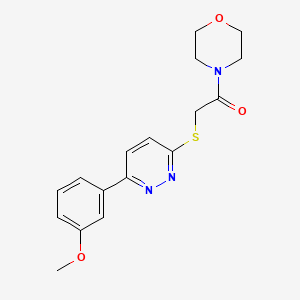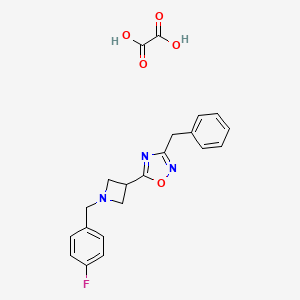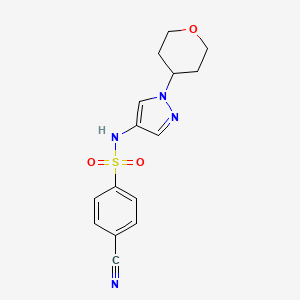
4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide” is a complex chemical compound with potential applications in diverse scientific research areas due to its unique properties and versatility. It has been studied for its high affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors .
Synthesis Analysis
The synthesis of this compound involves the application of a procedure that was used to synthesize a similar compound, 9a. This procedure was applied to 8q and 4-amino-tetrahydro-2H-pyran-4-carbonitrile to yield the compound (68% from acid) as a white solid .Physical And Chemical Properties Analysis
The compound is a white solid . Its molecular weight is 346.41. Additional physical and chemical properties are not specified in the retrieved sources.Mecanismo De Acción
Target of Action
The primary target of the compound 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It is suggested that the compound may act as an activator of the insect ryr .
Result of Action
It is known that the compound has insecticidal activities against certain insects, such as the diamondback moth .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various biological processes. TAK-659 has also been optimized for high purity and high yield synthesis, making it suitable for large-scale production. However, TAK-659 also has some limitations. It can be expensive to produce, which may limit its availability for use in some lab experiments. Additionally, TAK-659 may not be effective in all types of autoimmune diseases and cancers, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential area of research is the development of new therapeutic agents that target BTK. TAK-659 has shown promising results in preclinical studies, but further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of the role of BTK in other biological processes, such as the development of neurological disorders. Finally, the development of new synthetic methods for the production of TAK-659 may help to reduce its cost and increase its availability for use in lab experiments.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-cyano-N-(4-fluorophenyl)benzenesulfonamide with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. The resulting intermediate is then treated with a series of reagents to obtain the final product. The synthesis of TAK-659 has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. TAK-659 has been used in studies to investigate the role of BTK in B cell signaling, as well as in the development of autoimmune diseases and cancers. TAK-659 has also been used in preclinical studies to evaluate its potential therapeutic efficacy in the treatment of various diseases.
Propiedades
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-9-12-1-3-15(4-2-12)23(20,21)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h1-4,10-11,14,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECABPZMHPSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

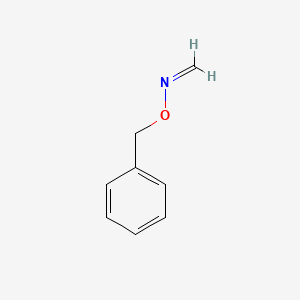
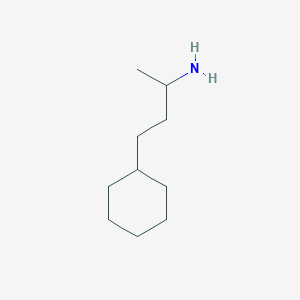
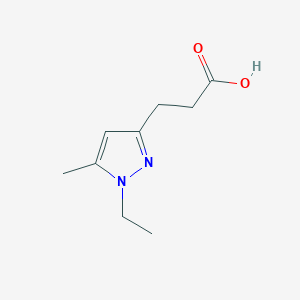
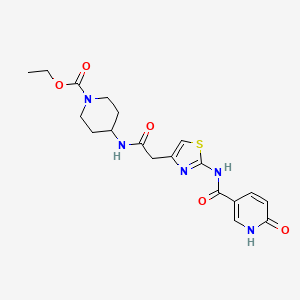

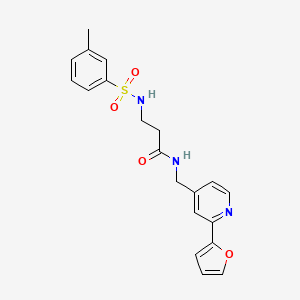
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)
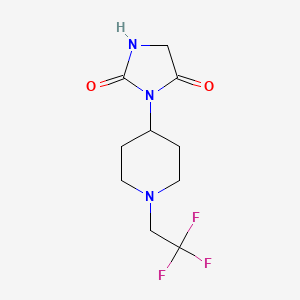
![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2624615.png)
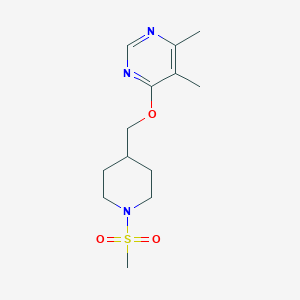
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)
